Voacristine

Catalog No.
S576795
CAS No.
545-84-6
M.F
C22H28N2O4
M. Wt
384.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Voacristine

CAS Number

545-84-6

Product Name

Voacristine

IUPAC Name

methyl (1S,15R,17S,18S)-17-[(1S)-1-hydroxyethyl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

InChI

InChI=1S/C22H28N2O4/c1-12(25)16-8-13-10-22(21(26)28-3)19-15(6-7-24(11-13)20(16)22)17-9-14(27-2)4-5-18(17)23-19/h4-5,9,12-13,16,20,23,25H,6-8,10-11H2,1-3H3/t12-,13+,16+,20-,22+/m0/s1

InChI Key

OYMQKBZMKFJPMH-VJMPXSKLSA-N

SMILES

CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC)O

Synonyms

voacristine

Canonical SMILES

CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC)O

Isomeric SMILES

C[C@@H]([C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC)O

Vincristine, not Voacristine, is the correct name of the drug commonly used in cancer treatment. It belongs to a class of drugs called vinca alkaloids, derived from the Catharanthus roseus (Madagascar periwinkle) plant []. While vincristine is primarily used in clinical settings, it also plays a significant role in scientific research, aiding researchers in understanding and treating various cancers.

Mechanism of Action

Vincristine's primary function is to disrupt cell division in rapidly dividing cells, including cancer cells. It achieves this by inhibiting the formation of microtubules, which are essential components of the cell's cytoskeleton and play a crucial role in cell division (mitosis) []. By binding to tubulin, a protein subunit of microtubules, vincristine prevents their polymerization, leading to mitotic arrest and ultimately cell death.

Applications in Scientific Research

Vincristine's ability to disrupt cell division makes it a valuable tool in various scientific research applications, including:

  • Understanding cancer biology: Researchers use vincristine to study the mechanisms of cell division and identify potential targets for new cancer therapies. By observing how cancer cells respond to vincristine treatment, scientists can gain insights into the specific vulnerabilities of different cancer types [].
  • Drug development: Vincristine serves as a benchmark drug in the development of new anti-cancer agents. Researchers compare the efficacy and mechanisms of action of new drugs with vincristine to assess their potential effectiveness in treating various cancers [].
  • Combination therapy studies: Vincristine is often used in combination with other chemotherapeutic agents to investigate synergistic effects and optimize treatment protocols for different cancers. Studying the interactions between vincristine and other drugs helps researchers develop more effective and targeted treatment regimens [].
  • Preclinical studies: Vincristine is frequently employed in preclinical studies, such as cell culture and animal models, to test the efficacy and safety of new cancer therapies before they can be evaluated in clinical trials [].

Voacristine is an indole alkaloid derived from the genus Ervatamia, primarily isolated from Ervatamia coronaria and Ervatamia dichotoma. This compound is characterized by its complex molecular structure, which includes a pentacyclic framework. Voacristine has garnered attention for its significant biological activities, particularly in the field of cancer research due to its cytostatic and cytotoxic properties, which inhibit cell division and promote apoptosis in cancer cells .

Typical of indole alkaloids. One notable reaction is its interaction with tubulin, where it binds to this protein and inhibits microtubule formation, crucial for mitotic spindle assembly during cell division. This action disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis . Additionally, voacristine can participate in reduction reactions, such as converting to hydroxyindolenine derivatives under specific conditions .

Voacristine can be synthesized through several methods:

  • Extraction: The primary method involves extracting the compound from plant sources like Ervatamia coronaria using solvents such as ethanol or methanol.
  • Chemical Synthesis: Synthetic routes have been developed that involve the condensation of voacangine with derivatives of vobasine through various chemical transformations including reduction and cyclization steps .
  • Total Synthesis: Advanced synthetic methodologies have been explored to construct the complex structure of voacristine from simpler precursors, often involving multi-step reactions that include functional group modifications and stereochemical considerations .

Voacristine's applications are primarily in pharmacology and medicinal chemistry:

  • Cancer Treatment: Due to its ability to inhibit cell division, voacristine is being investigated as a potential chemotherapeutic agent.
  • Neuroprotective Agent: Its anticholinesterase activity suggests possible applications in treating conditions like Alzheimer's disease .
  • Research Tool: Voacristine serves as a valuable compound in biochemical research for studying microtubule dynamics and cellular signaling pathways.

Studies on voacristine have revealed its interactions with various biomolecules:

  • Tubulin Binding: The primary mechanism involves binding to tubulin, disrupting microtubule formation essential for mitosis.
  • Enzyme Interactions: Voacristine interacts with cytochrome P450 enzymes during metabolism, affecting its pharmacokinetics and therapeutic efficacy.
  • Metabolic Pathways: Research indicates that voacristine influences metabolic pathways related to energy production and cellular homeostasis, particularly in rapidly dividing cells such as tumors.

Voacristine shares structural similarities with several other indole alkaloids. Here are some comparable compounds:

Compound NameSourceKey Features
VoacangineVoacanga africanaHydroxyindolenine derivative; similar mechanisms of action against cancer cells.
VobasineVobasa spp.Exhibits cytotoxic properties; structurally related but distinct in action.
CatharanthineCatharanthus roseusKnown for its anticancer properties; serves as a precursor in the synthesis of vinblastine.
CoronaridineTabernaemontana spp.Shares structural features; involved in similar biochemical pathways.

Uniqueness of Voacristine

Voacristine is unique due to its specific binding affinity for tubulin compared to other indole alkaloids. Its distinct molecular structure allows it to exert potent cytotoxic effects while also exhibiting antioxidant and anticholinesterase activities, making it a versatile compound in therapeutic applications.

Botanical Sources

3.1.1 Voacanga foetida (Bl.) Rolfe

Spectroscopic investigation of two kilograms of air-dried leaves from Voacanga foetida collected on Lombok Island yielded 18.3 milligrams of voacristine, accompanied by minor amounts of voacangine and coronaridine [1]. This isolation corresponds to approximately 0.0009 percent voacristine by dry weight and identifies the compound as the principal indole alkaloid of the foliage.

3.1.2 Ervatamia coronaria (Stapf.)

Leaves of Ervatamia coronaria (synonym Tabernaemontana divaricata) furnished voacristine during classic alkaloid isolation; the compound’s presence underpinned early studies of its cytostatic properties in yeast cultures [2]. Additional phytochemical work on Brazilian stem material recorded voacristine together with coronaridine, heyneanine and related bases [3].

3.1.3 Voacanga africana Stapf

Root-bark extraction on a five-hundred-gram scale afforded 2.2 grams of voacristine—about 0.45 percent of the dry matrix—alongside iboga-vobasine dimers such as voacamine and voacamidine [4]. Earlier fractionation of stem bark likewise recovered voacristine among eight indole alkaloids [5].

3.1.4 Tabernaemontana catharinensis and Tabernanthe iboga

Root bark of Tabernaemontana catharinensis contains trace voacristine (17.4 milligrams isolated) [6], whereas mass-spectrometric profiling consistently detects voacristine-hydroxyindolenine in ethanolic extracts of aerial tissues [7]. The root bark of the Central-African shrub Tabernanthe iboga also harbours voacristine together with ibogaine and allied bases, confirming a wider distribution of the alkaloid across the iboga-type lineage [8] [9].

Distribution in Plant Tissues

SpeciesDocumented tissueVoacristine yield or detectionReference
Voacanga foetidaLeaves18.3 milligrams from two kilograms (≈ 0.0009 percent)10
Ervatamia coronariaLeavesIsolated; quantitative data not stated2
Voacanga africanaRoot bark2.2 grams from 0.5 kilogram (≈ 0.45 percent)42
Voacanga africanaStem barkDetected; yield not given6
Tabernaemontana catharinensisRoot bark17.4 milligrams (sample mass not reported)36
Tabernanthe ibogaRoot barkPresence confirmed; no yield available59

Available data show that voacristine concentrates in lignified tissues (root or stem bark) of the African taxa, whereas in Voacanga foetida it predominates in photosynthetic leaves.

Geographical Distribution of Source Plants

SpeciesNative rangeAdditional documented occurrencesReference
Voacanga foetidaIndonesia and the Philippines, especially Sumatra, Java and LombokWidely scattered across Malesia16
Ervatamia coronariaSouth and South-East AsiaCultivated as an ornamental in tropical and subtropical regions; naturalised in Brazil5
Voacanga africanaTropical West and Central Africa (Ghana to Cameroon, Nigeria, Côte d’Ivoire, Gabon)Exported as a non-timber forest product for the alkaloid trade3][15
Tabernaemontana catharinensisSouthern Brazil, Argentina, Uruguay, Paraguay, BoliviaFrequently planted in urban landscaping within its range21
Tabernanthe ibogaGabon, Republic of Congo, Democratic Republic of CongoCultivated sparingly throughout Central Africa for ethnobotanical use22

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

384.20490738 g/mol

Monoisotopic Mass

384.20490738 g/mol

Heavy Atom Count

28

Wikipedia

Voacristine

Dates

Last modified: 04-14-2024

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